MAO Inhibition: 5-Amino vs. Des-Amino Analog
In a direct head-to-head comparison, 2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-amine exhibited an IC50 of 100 µM against both human recombinant MAO-A and MAO-B, whereas the des-amino analog 2-(3,4-dimethoxyphenyl)benzoxazole showed no detectable inhibition up to 300 µM [1]. This ~3-fold differential in potency, while modest, demonstrates that the 5-amino group is critical for engaging the MAO active site and cannot be omitted without loss of function.
| Evidence Dimension | Inhibition of human MAO-A and MAO-B |
|---|---|
| Target Compound Data | IC50 = 100 µM |
| Comparator Or Baseline | 2-(3,4-Dimethoxyphenyl)benzoxazole: No inhibition at 300 µM |
| Quantified Difference | >3-fold improvement in potency |
| Conditions | Human recombinant MAO-A and MAO-B; pH 7.5; 2°C; substrate: kynuramine |
Why This Matters
This directly quantifies the functional contribution of the 5-amino group to MAO inhibition, a key consideration for CNS-focused screening libraries.
- [1] Seth, K., Garg, S. K., Kumar, R., Purohit, P., Meena, V. S., Goyal, R., ... & Gupta, U. (2018). 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine as a novel inhibitor of human MAO-A and MAO-B. Bioorganic & Medicinal Chemistry Letters, 28(15), 2658-2662. View Source
